H-Lys(boc)-NH2 hcl
Overview
Description
H-Lys(boc)-NH2 hydrochloride is a compound used extensively in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often utilized as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which safeguards the amino group during chemical reactions, and a hydrochloride salt, which enhances its solubility in water.
Mechanism of Action
Target of Action
H-Lys(boc)-NH2 hcl, also known as N ε-Boc-L-lysine, primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . These enzymes play a crucial role in regulating a variety of cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Mode of Action
The compound interacts with its targets, the HDACs, by influencing the acetylation status of proteins. The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to protein acetylation. Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating nonhistone proteins .
Pharmacokinetics
It’s known that the compound is commonly used in solution phase peptide synthesis , which suggests that it may have good solubility in certain solvents. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on protein acetylation. By affecting the activity of HDACs, the compound can modulate the acetylation status of histones and nonhistone proteins, thereby influencing gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(boc)-NH2 hydrochloride typically involves the protection of the lysine amino group with a Boc group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-protected lysine is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions are generally mild, and the process can be carried out at room temperature .
Industrial Production Methods
On an industrial scale, the production of H-Lys(boc)-NH2 hydrochloride follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
H-Lys(boc)-NH2 hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the lysine residue.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
The primary products formed from reactions involving H-Lys(boc)-NH2 hydrochloride are peptides and proteins with specific sequences and functionalities, depending on the intended application .
Scientific Research Applications
H-Lys(boc)-NH2 hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of biocompatible materials and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
H-Lys(boc)-OMe hydrochloride: Another Boc-protected lysine derivative with a methoxy group instead of an amino group.
H-Lys(boc)-OtBu hydrochloride: A similar compound with a tert-butyl ester group.
H-Lys(boc)-OBzl hydrochloride: Contains a benzyl ester group, offering different reactivity and solubility properties.
Uniqueness
H-Lys(boc)-NH2 hydrochloride is unique due to its specific combination of a Boc-protected amino group and a hydrochloride salt, which provides a balance of stability and solubility, making it highly versatile for various synthetic applications .
Biological Activity
H-Lys(boc)-NH2 HCl, also known as Boc-lysine hydrochloride, is a protected form of lysine that serves as a crucial building block in peptide synthesis and has notable biological activities. This compound is characterized by its ε-amino group being protected by a Boc (tert-butyloxycarbonyl) group, which enhances its stability and usability in various biochemical applications.
- Chemical Formula : C₁₁H₂₄ClN₃O₃
- Molecular Weight : 275.78 g/mol
- CAS Number : 2418-95-3
This compound exhibits biological activity primarily through its role in the synthesis of peptides that can interact with various biological targets, including receptors and enzymes. The presence of the lysine residue allows for the formation of peptide bonds, facilitating the construction of biologically active peptides.
Biological Activities
- Opioid Receptor Interaction : Research indicates that modifications to lysine residues can significantly affect the binding affinity and functional activity of peptides at opioid receptors. For instance, studies have shown that the incorporation of H-Lys into opioid pharmacophores can lead to variations in selectivity and potency between μ and δ opioid receptors . The structural modifications involving H-Lys can transform selective δ agonists into μ agonists, demonstrating its pivotal role in drug design.
- Peptide Synthesis : this compound is widely used in solid-phase peptide synthesis (SPPS). The Boc protection allows for selective deprotection under mild acidic conditions, facilitating the sequential addition of amino acids to construct complex peptides . This method is essential for creating therapeutic peptides with specific biological activities.
- Drug Delivery Systems : The compound has been explored in liposomal drug delivery systems due to its ability to enhance the stability and bioavailability of encapsulated drugs. Liposomes containing lysine derivatives have shown improved targeting capabilities and reduced side effects in various therapeutic applications .
Study on Opioid Peptides
A study investigated the effects of incorporating H-Lys into Dmt-Tic opioid pharmacophores. It was found that:
- H-Dmt-Tic-Lys(Ac)-NH-Ph exhibited potent μ agonist activity with a pA2 value of 12.0.
- Conversely, H-Dmt-Tic-Lys-NH-CH2-Ph displayed selective μ antagonist properties with a pA2 value of 7.96 .
These findings underscore the versatility of H-Lys in modulating receptor activity based on structural modifications.
Liposomal Formulations
Research on liposomal formulations utilizing this compound demonstrated enhanced drug delivery efficiency for anticancer agents:
- Liposomes modified with lysine derivatives showed increased accumulation at tumor sites, leading to better therapeutic outcomes while minimizing systemic toxicity .
Summary Table of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3.ClH/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15;/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWRJFHMGKKDQR-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112803-72-2 | |
Record name | H-Lys(boc)-NH2 hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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